1-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-{1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxamide is a compound that belongs to the class of pyrazolopyrimidines. This compound is known for its diverse biological activities, including antiproliferative, antimicrobial, and anticancer properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a significant molecule in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 1-{1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the reaction of hydrazine derivatives with appropriate diketones or aldehydes under acidic or basic conditions.
Introduction of the phenyl group: This step often involves the use of Suzuki coupling reactions, where a phenylboronic acid is coupled with the pyrazolo[3,4-d]pyrimidine core in the presence of a palladium catalyst.
Attachment of the piperidine-4-carboxamide moiety: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced using suitable amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
1-{1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-{1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), inhibiting their activity and leading to cell cycle arrest and apoptosis.
Pathways Involved: It interferes with signaling pathways such as the EGFR and VEGFR pathways, which are crucial for cell proliferation and survival.
Comparison with Similar Compounds
1-{1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: This compound shares the pyrazolo[3,4-d]pyrimidine core but lacks the phenyl and piperidine-4-carboxamide moieties, resulting in different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar core structure but with additional triazole rings, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its combination of the pyrazolo[3,4-d]pyrimidine core with the phenyl and piperidine-4-carboxamide groups, which confer specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c18-15(24)12-6-8-22(9-7-12)16-14-10-21-23(17(14)20-11-19-16)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMYCCVLSRQWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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